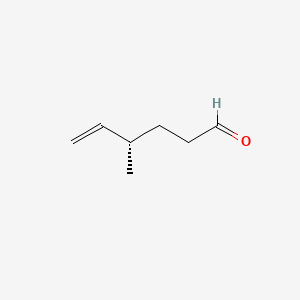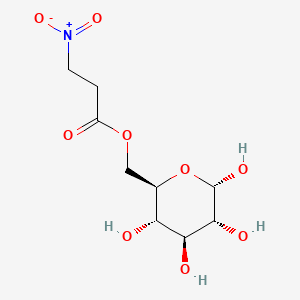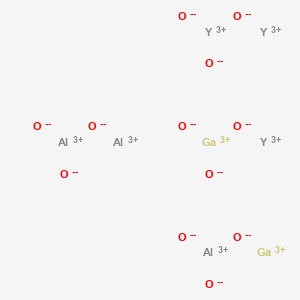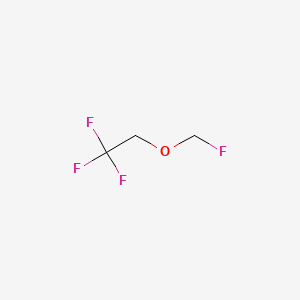
Bombesin dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bombesin dihydrochloride is a synthetic peptide that mimics the naturally occurring bombesin, a 14-amino acid neurohormone polypeptide initially derived from amphibians. Bombesin and its analogs have garnered significant attention due to their wide range of physiological effects, including the regulation of gastrointestinal hormone release, gastrointestinal motility, and their role in tumor growth, cellular proliferation, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bombesin dihydrochloride typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS allow for the efficient production of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bombesin dihydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidative conditions can modify the methionine residue in bombesin, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original peptide structure.
Substitution: Substitution reactions can introduce modifications at specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of methionine can affect the peptide’s binding affinity to its receptors .
Applications De Recherche Scientifique
Bombesin dihydrochloride has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to target bombesin receptors overexpressed in various tumors
Mécanisme D'action
Bombesin dihydrochloride exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include the neuromedin-B receptor and the gastrin-releasing peptide receptor. These receptors are involved in processes such as cell proliferation, inflammation, and hormone release .
Comparaison Avec Des Composés Similaires
Bombesin dihydrochloride is compared with other similar compounds, such as:
Neuromedin B: Another bombesin-like peptide with similar receptor binding properties but different physiological effects.
Gastrin-releasing peptide: A mammalian equivalent of bombesin with similar biological activity.
Litorin: A peptide with similar structure and function, also derived from amphibians
This compound is unique due to its high affinity for bombesin receptors and its potential as a therapeutic and diagnostic agent in cancer research .
Propriétés
Numéro CAS |
33910-70-2 |
|---|---|
Formule moléculaire |
C71H112Cl2N24O18S |
Poids moléculaire |
1692.8 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide;dihydrochloride |
InChI |
InChI=1S/C71H110N24O18S.2ClH/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8;;/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79);2*1H/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-;;/m0../s1 |
Clé InChI |
VMJYQBARVAILCT-RDVJJKDBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4.Cl.Cl |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


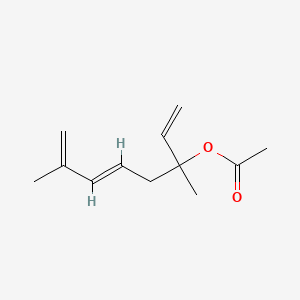
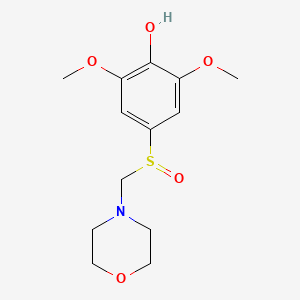
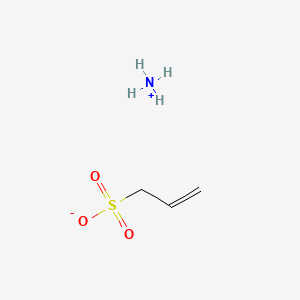

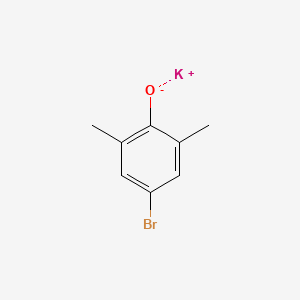
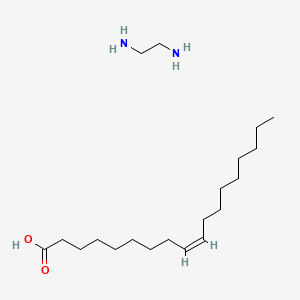

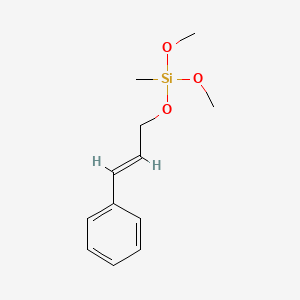
![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

